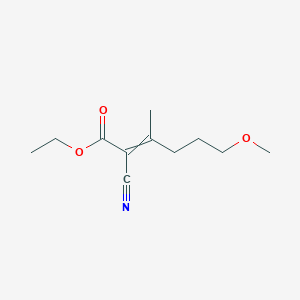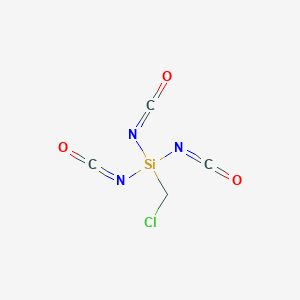
(Chloromethyl)(triisocyanato)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(triisocyanato)silane is an organosilicon compound characterized by the presence of a chloromethyl group and three isocyanato groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(triisocyanato)silane typically involves the reaction of chloromethyltrichlorosilane with silver cyanate or sodium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
ClCH2SiCl3+3AgNCO→ClCH2Si(NCO)3+3AgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure high yield and purity of the final product. The by-products, such as silver chloride, are typically removed through filtration and other purification techniques.
化学反応の分析
Types of Reactions
(Chloromethyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanato groups can be substituted with other nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and isocyanic acid.
Addition Reactions: The isocyanato groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanato groups to form urea derivatives.
Alcohols: React with isocyanato groups to form carbamates.
Water: Hydrolyzes the compound to form silanols and isocyanic acid.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Silanols: Formed from hydrolysis.
科学的研究の応用
(Chloromethyl)(triisocyanato)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing isocyanato groups into organic molecules.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biotechnology and medicine.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as adhesion and hydrophobicity.
作用機序
The mechanism of action of (Chloromethyl)(triisocyanato)silane involves the reactivity of its isocyanato groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The chloromethyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Similar Compounds
Chloromethyltrichlorosilane: Similar in structure but lacks the isocyanato groups.
Trimethylsilyl Chloride: Contains a trimethylsilyl group instead of a chloromethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a chloromethyl group.
Uniqueness
(Chloromethyl)(triisocyanato)silane is unique due to the presence of both chloromethyl and triisocyanato groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
91485-22-2 |
|---|---|
分子式 |
C4H2ClN3O3Si |
分子量 |
203.61 g/mol |
IUPAC名 |
chloromethyl(triisocyanato)silane |
InChI |
InChI=1S/C4H2ClN3O3Si/c5-1-12(6-2-9,7-3-10)8-4-11/h1H2 |
InChIキー |
VMENSAFLZFGSAM-UHFFFAOYSA-N |
正規SMILES |
C([Si](N=C=O)(N=C=O)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
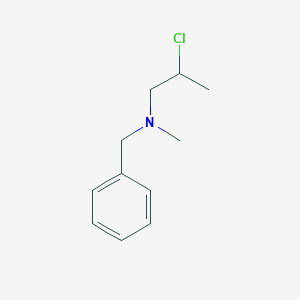
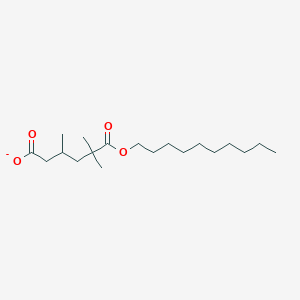
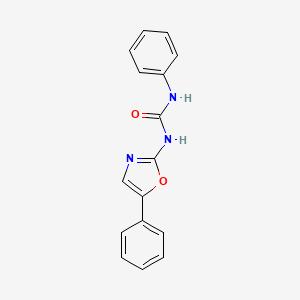


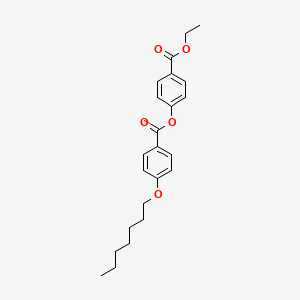
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
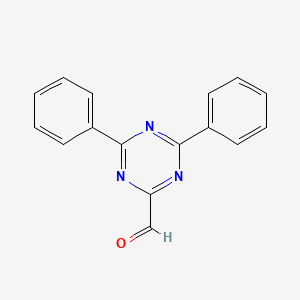
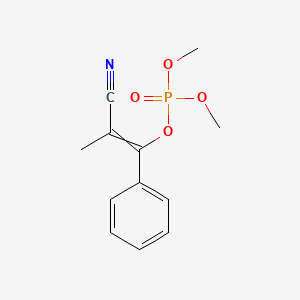
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
